molecular formula C21H16ClNO3 B12117233 5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione

5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B12117233
M. Wt: 365.8 g/mol
InChI Key: VCGPPVJYGITGFQ-UHFFFAOYSA-N
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Description

5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes a naphthalene moiety linked to an indole core via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The naphthalene moiety can be introduced through an etherification reaction, where naphthol reacts with a suitable alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound for further study .

Properties

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

5-chloro-1-(3-naphthalen-1-yloxypropyl)indole-2,3-dione

InChI

InChI=1S/C21H16ClNO3/c22-15-9-10-18-17(13-15)20(24)21(25)23(18)11-4-12-26-19-8-3-6-14-5-1-2-7-16(14)19/h1-3,5-10,13H,4,11-12H2

InChI Key

VCGPPVJYGITGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=C(C=C(C=C4)Cl)C(=O)C3=O

Origin of Product

United States

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